molecular formula C11H14N2O3 B11784837 N-(3-hydroxyphenyl)morpholine-3-carboxamide

N-(3-hydroxyphenyl)morpholine-3-carboxamide

Cat. No.: B11784837
M. Wt: 222.24 g/mol
InChI Key: FXLHVRNBDLRULO-UHFFFAOYSA-N
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Description

N-(3-hydroxyphenyl)morpholine-3-carboxamide is an organic compound with the molecular formula C11H14N2O3. It contains a morpholine ring, a carboxamide group, and a hydroxyphenyl group.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxyphenyl)morpholine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3-hydroxyphenyl)morpholine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N-(3-hydroxyphenyl)morpholine-3-carboxamide depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The hydroxyphenyl group can interact with amino acid residues in the enzyme’s active site, while the morpholine ring may provide additional binding interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a hydroxyphenyl group and a morpholine ring, which can provide distinct chemical and biological properties compared to other similar compounds. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for further research .

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

N-(3-hydroxyphenyl)morpholine-3-carboxamide

InChI

InChI=1S/C11H14N2O3/c14-9-3-1-2-8(6-9)13-11(15)10-7-16-5-4-12-10/h1-3,6,10,12,14H,4-5,7H2,(H,13,15)

InChI Key

FXLHVRNBDLRULO-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)C(=O)NC2=CC(=CC=C2)O

Origin of Product

United States

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